molecular formula C14H14N2O2 B2795520 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid CAS No. 1017199-72-2

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid

Cat. No. B2795520
M. Wt: 242.278
InChI Key: IPLRIFOYICTCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” is a complex organic compound that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” is characterized by a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound . The pyrrolidine ring is a five-membered nitrogen heterocycle . The specific molecular structure of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” was not found in the available literature.

Scientific Research Applications

Antibacterial Properties

Specific Scientific Field

Microbiology and Infectious Diseases

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid

exhibits antibacterial activity against Gram-positive bacteria. It disrupts bacterial cell membranes and inhibits growth.

Experimental Procedures

Results

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more Thakur, V., Sharma, A., Yamini, A., Sharma, N., Das, P. “Supported palladium nanoparticles‐catalyzed synthesis of 3‐substituted 2‐quinolones from 2-iodoanilines and alkynes using oxalic acid as C1 source.” Adv. Synth. Chem. (2013) Read more Obniska J, Góra M, Rapacz A et al. “Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides.” Arch Pharm (Weinheim) 354:e2000225 (2021). [Read more](https://doi.org

properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLRIFOYICTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid

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